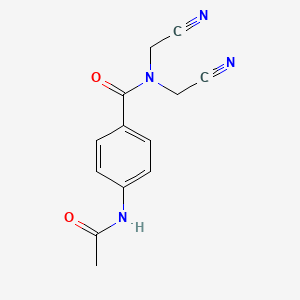
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group and two cyanomethyl groups attached to a benzamide core. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Preparation Methods
The synthesis of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.
Chemical Reactions Analysis
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Scientific Research Applications
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential as an antitumor agent due to its ability to inhibit histone deacetylase, leading to histone hyperacetylation and subsequent changes in gene expression . Additionally, it has applications in the industrial sector, particularly in the production of pigments and dyes .
Mechanism of Action
The mechanism of action of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide involves the inhibition of histone deacetylase (HDAC). This inhibition leads to the hyperacetylation of histones, which in turn affects gene expression by altering the chromatin structure. The compound specifically targets HDAC-1 and HDAC-2, causing an increase in acetylated histone H3 levels . This mechanism is crucial for its antitumor activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide can be compared to other benzamide derivatives, such as N-acetyldinaline (CI-994). Both compounds share a similar mechanism of action as HDAC inhibitors, but this compound has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include various substituted benzamides, which also exhibit diverse biological activities and applications .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of chemical reactions, and its ability to inhibit histone deacetylase makes it a promising candidate for antitumor research. The compound’s versatility and wide range of applications highlight its importance in both academic and industrial settings.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
4-acetamido-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C13H12N4O2/c1-10(18)16-12-4-2-11(3-5-12)13(19)17(8-6-14)9-7-15/h2-5H,8-9H2,1H3,(H,16,18) |
InChI Key |
MCJNJXFYYDCHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961394.png)
![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
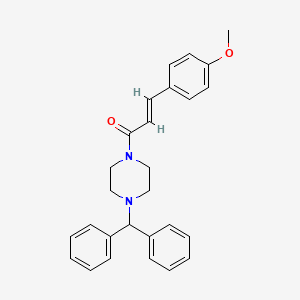
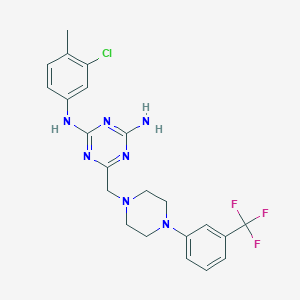
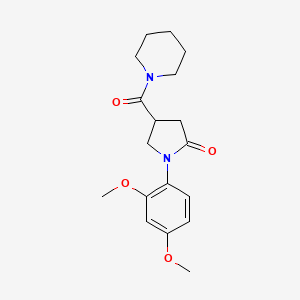
![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14961440.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
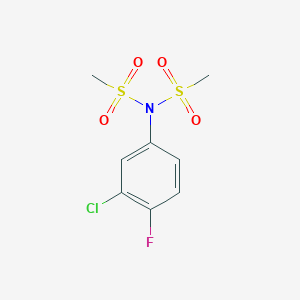
![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
